

Technical Support Center: Overcoming Sequencing Errors in BA.1 Genomes

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Compound of Interest

Compound Name: BA 1

Cat. No.: B15571927

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sequencing errors encountered with the SARS-CoV-2 Omicron BA.1 variant.

Frequently Asked Questions (FAQs)

Q1: Why is my RT-PCR assay showing S-gene target failure (SGTF) for a suspected Omicron sample?

A1: S-gene target failure (SGTF) in certain multiplex RT-PCR assays, such as the TaqPath™ COVID-19 kit, is a characteristic feature of the Omicron BA.1 variant.^{[1][2][3]} This is caused by a specific deletion of amino acids 69 and 70 (del69-70) in the spike (S) protein, which is present in the BA.1 lineage.^{[1][4]} The absence of the S-gene amplification, while other targets like ORF1ab and N-gene are detected, can be used as a reliable proxy for the presumptive identification of BA.1.^{[5][6]} It's important to note that the BA.2 sublineage does not have this deletion and therefore will not exhibit SGTF.^[7]

Q2: What are the common causes of low genome coverage or gaps in my BA.1 sequencing data?

A2: The primary cause of low genome coverage and gaps (amplicon dropouts) when sequencing the BA.1 variant is the high number of mutations present in its genome, particularly in the spike gene.^{[6][8]} These mutations can occur in the binding sites of the primers used in amplicon-based sequencing protocols, such as the ARTIC network's primer sets.^{[9][10]} This

primer-template mismatch leads to inefficient or failed amplification of certain genomic regions.
[\[11\]](#)[\[12\]](#)

Q3: Which ARTIC primer set is recommended for sequencing BA.1?

A3: The ARTIC v4.1 primer set is recommended over the v3 and v4 versions for sequencing the BA.1 variant.[\[9\]](#)[\[13\]](#) The v4.1 panel was specifically updated to address amplicon dropouts observed in Omicron lineages by including alternative primers for problematic regions.[\[9\]](#)[\[10\]](#) Studies have shown that ARTIC v4.1 significantly improves genome coverage for BA.1 compared to its predecessors.[\[9\]](#)[\[10\]](#)[\[13\]](#)

Q4: What are chimeric sequences and how can they arise during BA.1 sequencing?

A4: Chimeric sequences are artificial constructs formed by the joining of two or more distinct nucleic acid molecules. In the context of BA.1 sequencing, they can arise during the PCR amplification step, especially when amplicon dropouts occur.[\[14\]](#) If a primer fails to amplify the intended target in the dominant viral template, it may instead amplify a minor variant or a contaminant present in the sample, leading to a chimeric sequence in the final data.[\[14\]](#) Careful bioinformatic analysis is required to identify and remove these artifacts.[\[8\]](#)

Troubleshooting Guides

Issue 1: S-Gene Target Failure (SGTF) or Reduced S-Gene Target Performance (rSGTP)

Symptom: Your multiplex RT-PCR results show a positive signal for the N and ORF1ab genes but a negative or significantly delayed signal (higher Ct value) for the S-gene.

Possible Cause: The sample likely contains the Omicron BA.1 variant, which has the Δ H69/V70 deletion in the spike gene.[\[4\]](#)

Troubleshooting Steps:

- Confirm Variant Presence: Use this SGTF signature as a preliminary indicator for the presence of BA.1.[\[5\]](#)

- Differentiate from BA.2: To distinguish from the BA.2 sublineage, which does not exhibit SGTF, perform whole-genome sequencing or use a specific genotyping assay.[7]
- Quantitative Interpretation: A difference of 3.8 Ct values or more between the S-gene and ORF1ab gene can be a reliable indicator of "true" SGTF.[15]

Issue 2: Amplicon Dropout and Low Genome Coverage

Symptom: Your BA.1 sequencing data shows significant gaps or regions with very low read depth, particularly in the spike gene.

Possible Cause: Mutations in the BA.1 genome are preventing primers from binding efficiently, leading to failed amplification of those regions.[9][10] This is a known issue with older ARTIC primer sets.[12]

Troubleshooting Steps:

- Update Primer Scheme: Switch to the ARTIC v4.1 primer set, which is optimized to improve coverage for Omicron variants.[9][10][13]
- Optimize PCR Conditions:
 - Increase Cycle Number: For samples with low viral loads, increasing the number of PCR cycles can help to improve the yield of amplicons that are inefficiently amplified.[3]
 - Lower Annealing Temperature: A lower annealing temperature can sometimes improve primer binding in the presence of mismatches, but be cautious as this can also increase non-specific amplification.
- Consider Alternative Sequencing Methods: For critical samples or in-depth studies, consider using a hybridization-capture-based sequencing approach. This method is less susceptible to primer-binding site mutations and can provide more uniform coverage.[16][17][18]

Issue 3: Inaccurate Variant Calling and Bioinformatic Artifacts

Symptom: You are observing a high number of unexpected or low-frequency variants, or your bioinformatic pipeline is failing to call known BA.1 defining mutations.

Possible Cause: Suboptimal bioinformatic processing can lead to inaccurate variant calling. This can be due to issues with read alignment, primer trimming, or the variant calling parameters themselves.[\[19\]](#)[\[20\]](#)

Troubleshooting Steps:

- **Primer Trimming:** Ensure that primer sequences are properly trimmed from the reads before variant calling. Failure to do so can lead to false-negative variant calls, especially for mutations located near the ends of amplicons.[\[21\]](#)[\[22\]](#)
- **Set Appropriate Variant Calling Thresholds:** Use appropriate parameters for your variant caller (e.g., bcftools, GATK). Key parameters to consider include:
 - **Minimum read depth:** A sufficient number of reads are required to confidently call a variant.
 - **Minimum allele frequency:** This helps to distinguish true variants from sequencing errors.
 - **Base quality scores:** Filter out low-quality base calls.[\[23\]](#)
- **Standardize Your Pipeline:** Use a validated and standardized bioinformatic pipeline to ensure consistency and reproducibility of your results.[\[19\]](#)[\[20\]](#)
- **Visual Inspection:** Visually inspect the alignment of reads in problematic regions using a genome browser like IGV. This can help to identify alignment issues, primer artifacts, or potential chimeric reads.

Data Presentation

Table 1: Comparison of ARTIC Primer Set Performance for Omicron BA.1 Sequencing

Primer Set	Median Genome Coverage (at 50x read depth)	Key Amplicons with Improved Coverage (vs. v4)	Reference(s)
ARTIC v4	Lower, with frequent dropouts	N/A	[9]
ARTIC v4.1	93.22% improved coverage	76, 88	[9][10][13]

Table 2: Comparison of Amplicon-Based vs. Hybridization-Capture Sequencing for SARS-CoV-2

Feature	Amplicon-Based (e.g., ARTIC)	Hybridization-Capture	Reference(s)
On-Target Rate	Higher	Lower	[18][24]
Coverage Uniformity	Lower (prone to dropouts)	Higher	[18][24]
Sensitivity to Mutations	High (mutations in primer sites can cause failure)	Low	[16][17]
Input DNA required	Low (10-100 ng)	High (>1 µg)	[18]
Workflow	Simple and fast	Complex and laborious	[18][24]

Experimental Protocols & Methodologies

Optimized ARTIC v4.1 Multiplex PCR Protocol

This protocol is adapted from the ARTIC Network's recommendations for improved BA.1 sequencing.

- Reverse Transcription: Synthesize cDNA from extracted viral RNA using a suitable reverse transcriptase.

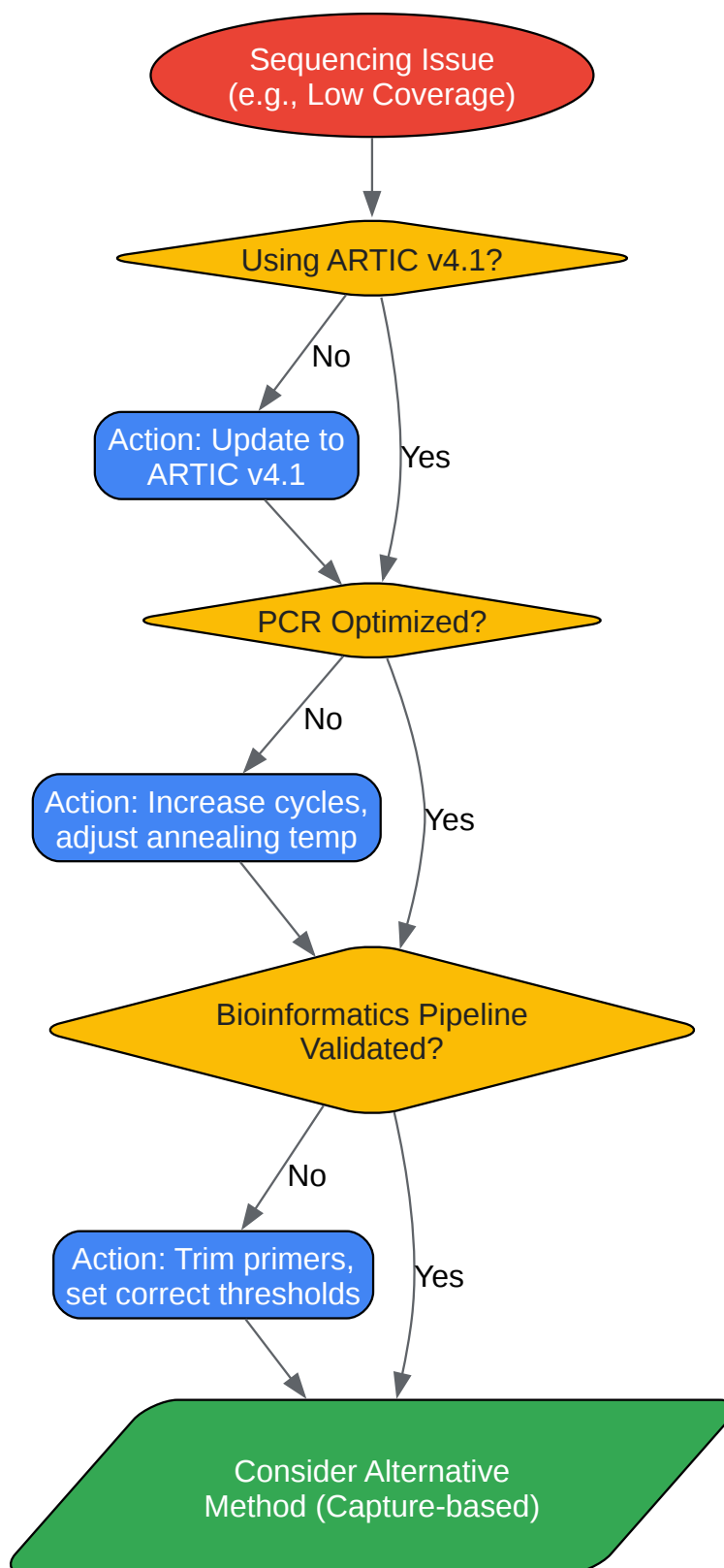
- Multiplex PCR:
 - Prepare two separate PCR reactions per sample, one for each primer pool (Pool A and Pool B) of the ARTIC v4.1 primer set.
 - Use a high-fidelity, hot-start DNA polymerase.
 - Thermocycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 35 cycles of:
 - Denaturation: 98°C for 15 seconds
 - Annealing/Extension: 65°C for 5 minutes
 - Final Extension: 65°C for 5 minutes
 - Hold: 4°C
- PCR Product Pooling & Cleanup:
 - Combine the two PCR products for each sample.
 - Purify the pooled amplicons using AMPure XP beads to remove primers and dNTPs.
- Library Preparation & Sequencing:
 - Proceed with library preparation according to the instructions of your sequencing platform (e.g., Illumina, Oxford Nanopore). This typically involves end-repair, adapter ligation, and barcoding.
 - Quantify and pool the libraries for sequencing.

Visualizations



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Caption: Experimental workflow for BA.1 genome sequencing.



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Caption: Troubleshooting logic for BA.1 sequencing issues.

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